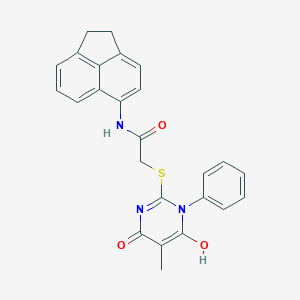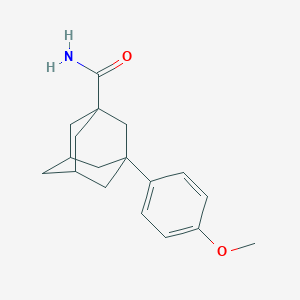![molecular formula C11H17BrN2O3S2 B269774 5-bromo-N-[3-(4-morpholinyl)propyl]-2-thiophenesulfonamide](/img/structure/B269774.png)
5-bromo-N-[3-(4-morpholinyl)propyl]-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[3-(4-morpholinyl)propyl]-2-thiophenesulfonamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as BPTES and is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in cancer metabolism. In
Wirkmechanismus
BPTES works by inhibiting the activity of glutaminase, an enzyme that plays a crucial role in converting glutamine to glutamate in cancer cells. This process is essential for cancer cell metabolism, as it provides the necessary energy and building blocks for cell growth and proliferation. By inhibiting glutaminase, BPTES disrupts this metabolic pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects:
BPTES has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of glutamate and other amino acids in cancer cells, leading to a decrease in cell proliferation and growth. BPTES has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BPTES has been found to have an anti-angiogenic effect, meaning that it can prevent the formation of new blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BPTES is its specificity for glutaminase. Unlike other compounds that target multiple enzymes, BPTES only inhibits glutaminase, making it a highly targeted and effective inhibitor. However, one limitation of BPTES is its low solubility in water, which can make it difficult to use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for research on BPTES. One area of interest is the development of more potent and selective inhibitors of glutaminase. Another area of research is the combination of BPTES with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness. Additionally, researchers are exploring the use of BPTES in other diseases, such as neurodegenerative disorders and metabolic diseases.
Synthesemethoden
The synthesis of BPTES involves the reaction of 2-thiophenesulfonamide with 3-(4-morpholinyl)propylamine in the presence of a brominating agent. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The process yields a white crystalline solid that is highly pure and stable.
Wissenschaftliche Forschungsanwendungen
BPTES has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells by targeting the glutaminase enzyme, which is essential for cancer cell metabolism. BPTES has been found to be effective against a wide range of cancer types, including breast, lung, prostate, and pancreatic cancer.
Eigenschaften
Produktname |
5-bromo-N-[3-(4-morpholinyl)propyl]-2-thiophenesulfonamide |
|---|---|
Molekularformel |
C11H17BrN2O3S2 |
Molekulargewicht |
369.3 g/mol |
IUPAC-Name |
5-bromo-N-(3-morpholin-4-ylpropyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H17BrN2O3S2/c12-10-2-3-11(18-10)19(15,16)13-4-1-5-14-6-8-17-9-7-14/h2-3,13H,1,4-9H2 |
InChI-Schlüssel |
IMTRELFNGHKADW-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNS(=O)(=O)C2=CC=C(S2)Br |
Kanonische SMILES |
C1COCCN1CCCNS(=O)(=O)C2=CC=C(S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxo-2-phenylethyl 1-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B269694.png)
![2-(4-tert-butylphenyl)-N'-[(2-chloro-3-quinolinyl)methylene]cyclopropanecarbohydrazide](/img/structure/B269695.png)
![N-(2,3-dichlorophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B269698.png)
![4-{2-[(4-Methylphenyl)sulfonyl]carbohydrazonoyl}phenyl 3-nitro-4-methylbenzenesulfonate](/img/structure/B269699.png)

![N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide](/img/structure/B269703.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({5-[(4-methoxyanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B269705.png)
![4-{2-[(5-Bromo-3-pyridinyl)carbonyl]carbohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B269706.png)
![4-{[2-(1,3-benzoxazol-2-yl)-2-cyanovinyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B269707.png)
![2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B269708.png)
![(5Z)-5-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B269709.png)

![Ethyl 2-(acetylamino)-3,3,3-trifluoro-2-{4-[(4-pyrimidinylamino)sulfonyl]anilino}propanoate](/img/structure/B269714.png)
![Methyl 2-{[2,2,2-trifluoro-1-(propionylamino)-1-(trifluoromethyl)ethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B269718.png)